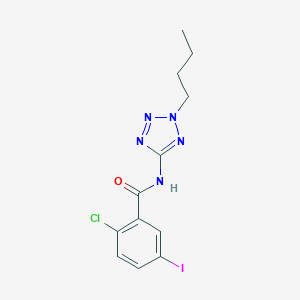![molecular formula C21H23N3O3S B251248 N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BPTU and is used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications.
作用機序
The mechanism of action of BPTU is not fully understood, but studies have shown that it can inhibit the activity of several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. BPTU has also been shown to inhibit the activity of several kinases, including protein kinase C and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
BPTU has been shown to have several biochemical and physiological effects. Studies have shown that BPTU can inhibit the production of reactive oxygen species and reduce oxidative stress. BPTU has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, BPTU has been shown to reduce inflammation and improve vascular function.
実験室実験の利点と制限
One of the advantages of using BPTU in lab experiments is its ability to selectively inhibit the activity of specific enzymes and kinases. This allows researchers to investigate the role of these enzymes and kinases in various biological processes. However, one of the limitations of using BPTU is its potential toxicity. Studies have shown that BPTU can induce cytotoxicity in some cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BPTU. One area of research is the investigation of BPTU as a potential treatment for Alzheimer's disease. Studies have shown that BPTU can inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Another area of research is the investigation of BPTU as a potential treatment for cardiovascular disease. Studies have shown that BPTU can improve vascular function and reduce inflammation, which are key factors in the development of cardiovascular disease.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research. The synthesis of BPTU is a complex process that requires careful handling of the reagents and reaction conditions. BPTU has been widely used in scientific research to investigate its potential applications in various fields. The mechanism of action of BPTU is not fully understood, but studies have shown that it can inhibit the activity of several enzymes and kinases. BPTU has several biochemical and physiological effects, including reducing oxidative stress, improving vascular function, and reducing inflammation. While BPTU has several advantages for use in lab experiments, its potential toxicity is a limitation. There are several future directions for the study of BPTU, including investigating its potential as a treatment for Alzheimer's disease and cardiovascular disease.
合成法
The synthesis of BPTU involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 4-(1-piperidinylmethyl)aniline in the presence of a base. The resulting intermediate is then treated with thiourea to yield N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea. The synthesis of BPTU is a complex process that requires careful handling of the reagents and reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
BPTU has been widely used in scientific research to investigate its potential applications in various fields. One of the primary areas of research is the study of BPTU as a potential anticancer agent. Studies have shown that BPTU can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BPTU has also been investigated as a potential treatment for asthma and other inflammatory conditions due to its ability to inhibit the production of inflammatory cytokines.
特性
分子式 |
C21H23N3O3S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
N-[[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c25-20(16-6-9-18-19(12-16)27-14-26-18)23-21(28)22-17-7-4-15(5-8-17)13-24-10-2-1-3-11-24/h4-9,12H,1-3,10-11,13-14H2,(H2,22,23,25,28) |
InChIキー |
MAVGUEIHGZCFER-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-nitro-2-furamide](/img/structure/B251173.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)
![N-{3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251178.png)
![5-bromo-2-methoxy-3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251180.png)
![N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251183.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251186.png)
![N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251187.png)
![3-chloro-4-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251189.png)
